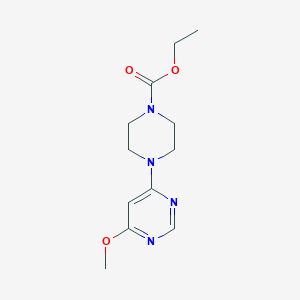![molecular formula C19H20FN5O B15117372 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B15117372.png)
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with a cyclopropyl and a methyl group on the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Coupling Reactions: The piperazine ring is introduced through nucleophilic substitution reactions, where the synthesized benzoxazole and pyrimidine intermediates are coupled using a suitable base and solvent.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Hydroxylated derivatives, ketones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Fluorine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as fluorescence and stability.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine
Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Properties: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It can be utilized in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
- **2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-chloro-1,3-benzoxazole
Uniqueness
Fluorine Substitution: The presence of a fluorine atom on the benzoxazole ring enhances the compound’s stability and bioactivity compared to its analogs.
Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H20FN5O |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C19H20FN5O/c1-12-10-17(23-18(21-12)13-2-3-13)24-6-8-25(9-7-24)19-22-15-5-4-14(20)11-16(15)26-19/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Clave InChI |
BJOUQMQRMVTNBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-fluoro-4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117295.png)

![1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117302.png)
![2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117307.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B15117311.png)
![9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117318.png)
![2-(3-methoxyphenyl)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B15117322.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B15117328.png)
![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B15117352.png)
![2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117358.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine](/img/structure/B15117375.png)
![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117377.png)
